molecular formula C22H27N5O3 B14935789 N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B14935789
M. Wt: 409.5 g/mol
InChI Key: BPZFQIPUWTUXNX-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a synthetic compound featuring a piperazine-carboxamide core linked to a pyridinyl group at the 4-position and a 2-phenylmorpholine moiety via an oxoethyl bridge.

Properties

Molecular Formula

C22H27N5O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C22H27N5O3/c28-21(27-14-15-30-19(17-27)18-6-2-1-3-7-18)16-24-22(29)26-12-10-25(11-13-26)20-8-4-5-9-23-20/h1-9,19H,10-17H2,(H,24,29)

InChI Key

BPZFQIPUWTUXNX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the morpholine and piperazine intermediates, followed by their coupling with pyridine derivatives under controlled conditions. Common reagents used in these reactions include amines, carboxylic acids, and activating agents such as carbodiimides. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is essential to achieve consistent quality. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, differing in substituents, heterocyclic systems, and biological activities. Key comparisons are summarized below:

Structural Analogues with Piperazine-Carboxamide Cores

Compound Name Key Substituents/Modifications Physical/Chemical Properties Notable Features References
N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) Fluorophenyl, quinazolinone-methyl Yield: 52.2%; MP: 189.5–192.1 °C; NMR data consistent with aromatic and carboxamide signals. Enhanced electron-withdrawing effects from fluorine may influence solubility/binding.
N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide Chlorophenyl, ethyl-piperazine Piperazine ring adopts chair conformation; bond lengths/angles match similar structures. Chlorine increases lipophilicity; ethyl group reduces steric hindrance.
4-(4-chlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide Chlorophenyl, pyrrolidinyl (5-membered ring) Not explicitly reported; pyrrolidine likely enhances conformational flexibility. Smaller ring size vs. morpholine may alter pharmacokinetics.

Analogues with Pyrimidine/Pyridine Heterocycles

Compound Name Key Substituents/Modifications Physical/Chemical Properties Notable Features References
N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide Trifluoromethylphenyl, pyrimidinyl RN: 1351698-39-9; exact MP/solubility not reported. CF₃ group enhances metabolic stability; pyrimidine may engage in H-bonding.
(4E)-cyclooct-4-en-1-yl-N-{3-[(4-{5-[(3R)-1-(2-oxo-2-{4-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-3-amido]-1H-indazol-3-yl}pyridin-2-yl) formamido]propyl}carbamate Pyrimidinylphenyl, cyclooctene, indazolyl LCMS: [M+H]+ = 840; HRMS confirms molecular weight. Complex structure with indazole for kinase targeting; cyclooctene may improve cell penetration.

Analogues with Thiazole/Thiazolidine Moieties

Compound Name Key Substituents/Modifications Physical/Chemical Properties Notable Features References
N-{2-oxo-2-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide Benzothiazolyl, pyridinyl Mol. formula: C₁₉H₂₄N₆O₂S; Mol. weight: 400.5 g/mol. Thiazole’s sulfur atom may mediate redox interactions; tetrahydro ring reduces planarity.
(R)-N-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)-2-oxothiazolidine-4-carboxamide Thiazolidine, triazolopyrazinone Synthesized via EDCI/HOBt coupling; purified by recrystallization. Thiazolidine’s rigidity may enhance target selectivity.

Key Comparative Insights

  • Morpholine vs. Other Heterocycles : The 2-phenylmorpholine group in the target compound provides a larger, oxygen-containing ring compared to pyrrolidine (5-membered, ) or piperidine (). This may enhance solubility and hydrogen-bonding capacity .
  • Halogen Effects : Chlorophenyl () and fluorophenyl () substituents increase lipophilicity, but fluorine’s electron-withdrawing nature may improve metabolic stability over chlorine .
  • Pyridine vs.
  • Synthetic Accessibility: Yields for fluorophenyl/quiazolinone derivatives (52.2–57.3%, ) suggest moderate synthetic efficiency, while complex analogs like ’s indazole-piperazine derivative require multi-step protocols .

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